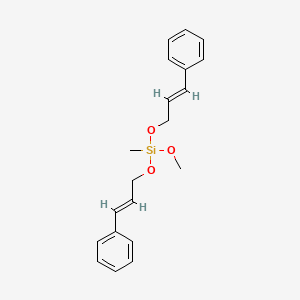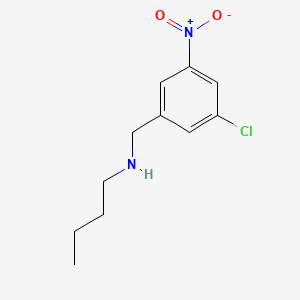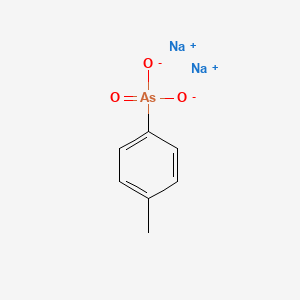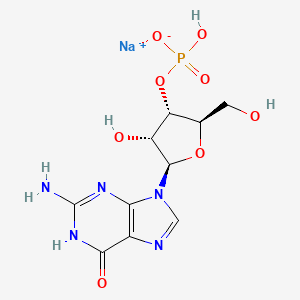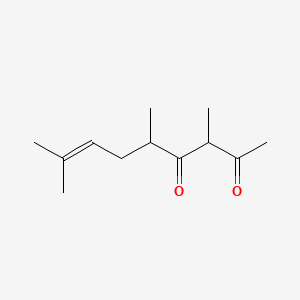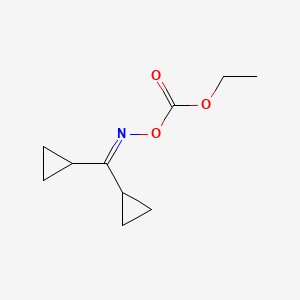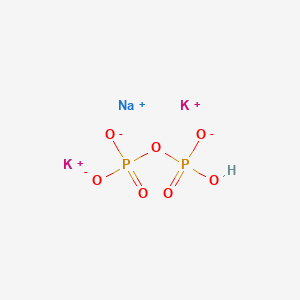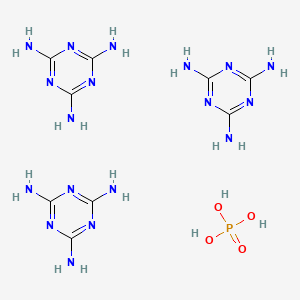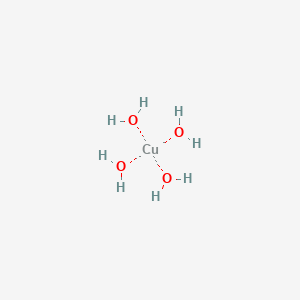![molecular formula C9H21N12O4PS3 B12658149 1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea CAS No. 16221-26-4](/img/structure/B12658149.png)
1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NSC 106691 implica la reacción de cloruro de fosforilo con metilcarbamotioil hidrazinecarboxamida en condiciones controladas. La reacción típicamente requiere una atmósfera inerte y un solvente como el diclorometano. La reacción procede a través de la formación de compuestos intermedios, que luego se purifican y caracterizan para obtener el producto final.
Métodos de Producción Industrial
La producción industrial de NSC 106691 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores, control preciso de la temperatura y monitoreo continuo para asegurar la pureza y el rendimiento del compuesto. El producto final se somete luego a rigurosas medidas de control de calidad antes de ser liberado para su uso.
Análisis De Reacciones Químicas
Tipos de Reacciones
NSC 106691 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Solventes halogenados y catalizadores como el paladio sobre carbono.
Principales Productos Formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
NSC 106691 tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como catalizador en varias reacciones químicas.
Biología: Se estudia su posible papel en la inhibición enzimática y las interacciones proteicas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de ciertas enfermedades.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de NSC 106691 implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a las enzimas e inhibir su actividad, lo que lleva a cambios en los procesos celulares. También puede interactuar con proteínas y alterar su función, afectando varias vías de señalización dentro de la célula.
Comparación Con Compuestos Similares
Compuestos Similares
NSC 706744: Otro compuesto fosforilado con características estructurales similares.
NSC 725776 (Indimitecan): Un inhibidor de la topoisomerasa I con un mecanismo de acción diferente.
NSC 724998 (Indotecan): Otro inhibidor de la topoisomerasa I con propiedades únicas.
Singularidad
NSC 106691 es único debido a su estructura específica y la presencia de múltiples grupos fosforilo y carbamotioil.
Propiedades
Número CAS |
16221-26-4 |
|---|---|
Fórmula molecular |
C9H21N12O4PS3 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
1-bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea |
InChI |
InChI=1S/C9H21N12O4PS3/c1-10-7(27)16-13-4(22)19-26(25,20-5(23)14-17-8(28)11-2)21-6(24)15-18-9(29)12-3/h1-3H3,(H2,10,16,27)(H2,11,17,28)(H2,12,18,29)(H6,13,14,15,19,20,21,22,23,24,25) |
Clave InChI |
DKSIIBGSINRRNO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NNC(=O)NP(=O)(NC(=O)NNC(=S)NC)NC(=O)NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


